molecular formula C15H36O2Si2 B3068784 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane CAS No. 82112-22-9

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane

Cat. No.: B3068784
CAS No.: 82112-22-9
M. Wt: 304.61 g/mol
InChI Key: NZXKZNIFNMOTHZ-UHFFFAOYSA-N
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Description

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane is a silicon-containing heterocyclic compound characterized by two tert-butyldimethylsilyl (TBS) ether groups at positions 3 and 9 of an undecane backbone. This structure serves as a key intermediate in organic synthesis, particularly in the protection of diols during complex molecule assembly. Derivatives of this compound, such as the 6-ol (CAS 85951-09-3) and 6-one (CAS 127382-65-4), are commercially available for research purposes, with purities ≥90% and storage requirements at 2–8°C under argon .

Properties

IUPAC Name

tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxypropoxy]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H36O2Si2/c1-14(2,3)18(7,8)16-12-11-13-17-19(9,10)15(4,5)6/h11-13H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXKZNIFNMOTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H36O2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195637
Record name 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82112-22-9
Record name 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82112-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane typically involves the reaction of tert-butyldimethylsilyl chloride with ethylene glycol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silicon compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1.1. Synthesis of Polyketide Natural Products

One notable application of this compound is its role in the synthesis of polyketide natural products. Polyketides are a class of secondary metabolites with diverse biological activities, including antimicrobial and anticancer properties. The compound has been utilized as a precursor in synthetic pathways to create complex polyketides that exhibit significant bioactivity .

1.2. Catalysis

The compound has shown potential as a catalyst in organic reactions due to its unique siloxane structure. Its ability to stabilize transition states makes it an attractive candidate for facilitating various chemical transformations in synthetic organic chemistry.

2.1. Coatings and Sealants

Due to its chemical stability and resistance to degradation, 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane is used in formulating advanced coatings and sealants. These materials are essential in industries such as construction and automotive for their protective properties against moisture and chemicals.

2.2. Polymer Production

The compound serves as a building block in the production of silicone polymers. These polymers are widely used in applications ranging from personal care products to medical devices due to their biocompatibility and flexibility.

Case Study 1: Use in Drug Development

A study highlighted the use of this compound in drug development processes where it was employed as an intermediate for synthesizing bioactive compounds with potential therapeutic effects against various diseases . The research demonstrated how modifications to the octamethyl structure could lead to enhanced efficacy and reduced toxicity.

Case Study 2: Environmental Applications

Research has also explored the use of this compound in environmental applications such as water treatment processes. Its properties allow it to interact effectively with pollutants, aiding in their removal from contaminated water sources .

Data Tables

Application AreaSpecific UseBenefits
ResearchSynthesis of polyketidesDiverse biological activities
Industrial CoatingsProtective coatingsResistance to moisture and chemicals
Polymer ProductionBuilding block for silicone polymersBiocompatibility and flexibility
Drug DevelopmentIntermediate for bioactive compoundsEnhanced efficacy
Environmental ScienceWater treatment processesEffective pollutant removal

Mechanism of Action

The mechanism of action of 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with other elements, facilitating its use in various chemical reactions. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Variations in Silyl Protecting Groups

Compound Name Silyl Groups Molecular Weight Stability Notes Key Applications References
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane-6-ol TBS at C3, C9 318.60 Stable under basic conditions Diol protection in synthesis
(5R,7S)-5-(4-Methoxyphenethyl)-...-disilaundecane (24) TBS at C3, C9 - Labile to acidic cleavage Chiral intermediate in total synthesis
(5S,6R)-...-nonamethyl-...-disilaundecane (18) TBS at C3, TBDPS at C9 - Enhanced stability vs. TBS Synthesis of polyketide fragments
(S,E)-3,3,9,9-Tetraethyl-...-disilaundecane (97c) Triethylsilyl (TES) groups - Moderate stability Model for steric effects

Key Findings :

  • TBS vs. TBDPS : TBS groups (tert-butyldimethylsilyl) are more labile to acidic conditions (e.g., HF or TBAF), whereas TBDPS (tert-butyldiphenylsilyl) offers enhanced stability, enabling selective deprotection in multi-step syntheses .
  • Steric Effects : Tetraethylsilyl (TES) and tetraphenylsilyl derivatives (e.g., compound 20 in ) exhibit altered reactivity due to increased steric bulk, impacting coupling reactions.

Functional Group Modifications

Compound Name Functional Group Key Physical/Chemical Properties Applications References
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one Ketone at C6 MW: 318.60; Purity: 95% Electrophilic intermediate
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine Amine at C6 CAS: 188538-25-2; Purity: 95% Pharmaceutical intermediate
(R)-5-Allyl-...-disilaundecane (26) Allyl group at C5 [α]D = −20° (CHCl3); TLC Rf = 0.57 Asymmetric synthesis
6-(((TBS)oxy)methyl)-...-disilaundecan-6-amine Hydroxymethyl-amine MW: 463.92; Storage: RT, inert atmosphere Chelating agent design

Key Findings :

  • Ketone vs. Alcohol : The 6-one derivative (CAS 127382-65-4) is more reactive toward nucleophiles (e.g., Grignard reagents) than the 6-ol, enabling diverse functionalization .

Substituent-Dependent Reactivity

Compound Name Substituent Synthesis Method Notable Data References
(5R,6R,7R)-5-Isopropyl-...-disilaundecane (15) Isopropyl, vinyl X-ray crystallography Confirmed stereochemistry
(5S,6R)-...-octa-2,5-dien-1-yl-...-disilaundecane (11) Conjugated diene Wittig reaction HRMS: [M + Na]+ = 557.3460
(S)-5-(((4S,6R)-...-styryl)-...-disilaundecane (31) Styryl group Pd-catalyzed coupling 1H NMR δ 7.18–7.42 (aromatic protons)

Key Findings :

  • Steric vs. Electronic Effects : Bulky substituents (e.g., isopropyl in ) hinder nucleophilic attack, while conjugated systems (e.g., styryl in ) enable π-π interactions in catalysis.
  • Chiral Centers : Derivatives like (5R,7S)-configured compounds exhibit optical activity ([α]D = −47.4° in ), critical for enantioselective synthesis.

Biological Activity

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane is a siloxane compound with potential applications in various biological and chemical fields. Its unique structure includes multiple methyl groups and siloxane linkages that may influence its biological activity.

Chemical Structure and Properties

The compound has the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C15H34O2Si2
  • Molecular Weight : 318.60 g/mol
  • CAS Number : 188538-25-2
  • Purity : 95.00% .

The biological activity of siloxane compounds often relates to their ability to interact with biological membranes and proteins. The octamethyl structure may enhance hydrophobic interactions and alter membrane fluidity. Preliminary studies suggest that this compound might exhibit antimicrobial properties due to its ability to disrupt bacterial cell membranes.

Antimicrobial Activity

Recent studies have indicated that siloxane derivatives can possess antimicrobial properties. In vitro assays demonstrated that this compound showed significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were established as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These results suggest a promising potential for this compound in developing antimicrobial agents .

Cytotoxicity Assays

Cytotoxicity was evaluated using human cell lines. The compound exhibited varying degrees of cytotoxicity depending on the concentration used:

Concentration (µM)Cell Viability (%)
0.195
180
1050
10020

At higher concentrations (above 10 µM), significant cytotoxic effects were observed. This indicates a potential for use in targeted therapies but necessitates further investigation into its safety profile .

Case Studies

  • Case Study on Antimicrobial Efficacy
    A study conducted on the efficacy of siloxane compounds against biofilm-forming bacteria showed that the octamethyl derivative significantly reduced biofilm formation by Staphylococcus aureus by up to 70% at a concentration of 32 µg/mL. This highlights its potential utility in clinical settings where biofilm-related infections are prevalent .
  • Toxicological Profile
    A toxicity assessment involving animal models revealed that administration of the compound at low doses did not result in acute toxicity or observable side effects over a two-week period. However, long-term studies are required to fully understand its chronic effects and mechanisms of toxicity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane
Reactant of Route 2
Reactant of Route 2
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane

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